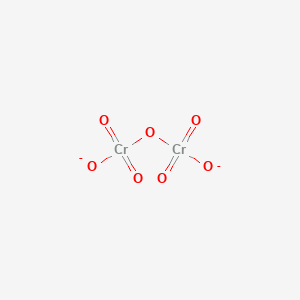

Dichromate Standard

Description

Properties

CAS No. |

13907-47-6 |

|---|---|

Molecular Formula |

Cr2O7-2 |

Molecular Weight |

215.99 g/mol |

IUPAC Name |

oxido-(oxido(dioxo)chromio)oxy-dioxochromium |

InChI |

InChI=1S/2Cr.7O/q;;;;;;;2*-1 |

InChI Key |

SOCTUWSJJQCPFX-UHFFFAOYSA-N |

SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |

Other CAS No. |

13907-47-6 |

Synonyms |

BICHROMATE |

Origin of Product |

United States |

Foundational Principles of Dichromate As a Primary Standard

Criteria for Primary Standard Selection in Redox Titrimetry and Spectrophotometry

The selection of a substance as a primary standard is a meticulous process governed by a set of rigorous criteria. These criteria ensure the accuracy and reliability of analytical measurements. Potassium dichromate excels in meeting these requirements, making it a preferred choice for standardizing solutions and calibrating instruments.

High Purity and Purity Assessment Methodologies

A primary standard must possess an exceptionally high and accurately known purity. chemicool.com Analytical grade potassium dichromate is available with a purity of at least 99.9%. uohyd.ac.in The material used for Standard Reference Materials (SRMs) is highly purified and examined for compliance with specifications for reagent-grade material. nist.gov

The purity of potassium dichromate is determined using primary methods of analysis, which are methods that have the highest metrological qualities. researchgate.netscielo.br The principal techniques for assessing the purity of dichromate standards are:

Coulometry: This is a primary method based on Faraday's laws of electrolysis, where the amount of substance is proportional to the electrical charge required for its complete reaction. researchgate.netnist.gov High-precision constant-current coulometry is employed by national metrology institutes to certify reference materials of pure compounds like potassium dichromate. scielo.brscielo.br The coulometric assay of SRM 136f, for instance, is based on the reduction of the dichromate ion in 500 mg samples. nist.gov

Titrimetry: High-precision titrimetric methods are also used for assaying potassium dichromate. nist.gov This involves reacting the dichromate with a reducing agent of known concentration. For the certification of SRM 136f, a new titrimetric assay against arsenious oxide was developed as a second, independent method. nist.gov

The certified value of a potassium dichromate SRM is often a weighted mean of the results from these independent analytical methods, ensuring a high degree of confidence in the stated purity. nist.govnist.gov For example, the certified mass fraction of total oxidizing capacity for NIST SRM 136f is 99.9954% ± 0.0044%. nist.gov

Material Stability and Storage Considerations

A crucial characteristic of a primary standard is its stability over time and under various environmental conditions. chemicool.com Potassium dichromate exhibits excellent stability, a key factor in its utility as a reference material.

Chemical Stability: Aqueous solutions of potassium dichromate are stable indefinitely if properly protected from evaporation. uohyd.ac.in The solid material is stable up to its melting point of 398 °C. chem-lab.bethomassci.comscientificlabs.co.ukmerckmillipore.com It is also less susceptible to reduction by organic matter and is stable towards light compared to other oxidizing agents like potassium permanganate (B83412). uohyd.ac.in

Storage Conditions: To maintain its integrity, potassium dichromate should be stored in a well-ventilated, cool, and dry place, away from heat, sparks, open flames, and incompatible substances like combustible materials and reducing agents. ncrm.org.cnnist.govmerckmillipore.com It is recommended to store the material in its original, tightly closed container. nist.govnist.gov For solutions, storage in a brown glass bottle is advised. iteh.ai The stability of certified reference materials is regularly monitored by the producing institutes. ncrm.org.cn

Gravimetric Considerations for Primary Standard Preparation

The accurate preparation of standard solutions from a primary standard relies heavily on precise gravimetric measurements. Potassium dichromate's properties facilitate this process.

High Molecular Weight: Potassium dichromate has a relatively high molecular weight of approximately 294.18 g/mol , which helps to minimize the impact of small weighing errors. chemicool.comchem-lab.bethomassci.com

Non-Hygroscopic Nature: An ideal primary standard should not absorb water from the atmosphere. chemicool.com Potassium dichromate is more stable than sodium dichromate in humid conditions. nih.gov To ensure the removal of any surface moisture, it is often recommended to dry the material before use. A common procedure is to pulverize the crystals and heat them in an air oven at 140-150 °C for 30-60 minutes, followed by cooling in a desiccator. uohyd.ac.initeh.ai Some standard reference materials may be used as received or after drying at 110 °C for 2 hours. scielo.brnist.gov

Buoyancy Correction: For the highest accuracy in weighing, a correction for air buoyancy must be applied. ncrm.org.cn The density of potassium dichromate, which is needed for this correction, is approximately 2.676 g/cm³ to 2.69 g/cm³. nist.govchem-lab.bencrm.org.cn

The preparation of a standard solution involves accurately weighing a specific mass of the dried potassium dichromate and dissolving it in a precise volume of distilled or deionized water in a volumetric flask. uohyd.ac.inbgsscienceacademy.ac.inscribd.com

Homogeneity Characterization of Certified Reference Materials

For a batch of a certified reference material (CRM) to be reliable, it must be homogeneous, meaning the property of interest (in this case, purity) is consistent throughout the entire batch. coomet.net

Testing Procedures: The homogeneity of potassium dichromate CRMs is rigorously tested by analyzing randomly selected samples from a batch. scielo.brncrm.org.cncpachem.com The F-test is a statistical method used to determine if there are any statistically significant differences among the samples. ncrm.org.cn

Metrological Traceability of Dichromate Standards

Metrological traceability is a fundamental concept in measurement science, ensuring that a measurement result can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. oup.com

Role of National Metrology Institutes (NMIs) and Standard Reference Materials (SRMs)

National Metrology Institutes (NMIs), such as the National Institute of Standards and Technology (NIST) in the United States, the Federal Institute for Materials Research and Testing (BAM) in Germany, and the National Institute of Metrology, Quality and Technology (Inmetro) in Brazil, play a pivotal role in establishing and disseminating metrological traceability. scielo.brscientificlabs.co.uklabmate-online.com

Production of CRMs/SRMs: NMIs produce and certify high-purity chemical standards, known as Certified Reference Materials (CRMs) or Standard Reference Materials (SRMs). scielo.brscielo.brlabmate-online.com These materials serve as the primary standards at the top of the traceability chain for chemical measurements. scielo.br For example, NIST provides SRM 136f, a high-purity potassium dichromate intended for use as a primary oxidimetric standard. nist.govnist.gov

Certification Process: The certification of these materials is a rigorous process involving characterization by primary methods of measurement, homogeneity and stability studies, and a comprehensive evaluation of all sources of uncertainty. scielo.brncrm.org.cn The certified value is traceable to the International System of Units (SI). researchgate.net For instance, the certified value of SRM 136f was obtained from coulometric and titrimetric assays, with results calculated based on the Faraday constant and the molar mass of K₂Cr₂O₇. nist.gov

Dissemination of Traceability: By using these CRMs/SRMs to calibrate working standards or analytical instruments, laboratories can ensure that their measurement results are traceable to the NMI's reference. oup.comanalytika.net This provides confidence and comparability in analytical results across different laboratories and over time. scielo.brscielo.br Many commercial suppliers of reference materials establish traceability to NIST SRMs. chem-lab.bemerckmillipore.commerckmillipore.comlgcstandards.com

The following table provides an overview of selected potassium dichromate reference materials and their certifying bodies:

| Reference Material | Certifying Body/Traceability | Purity/Concentration |

| SRM 136f | NIST | 99.9954% ± 0.0044% |

| GBW06105d | NIM, China | 99.979% ± 0.008% |

| CRM for Titrimetry | BAM | ≥99.5% |

| Inmetro CRM | Inmetro, Brazil | 99.974% ± 0.011% |

International Comparisons and Equivalence of Measurement Procedures

The international standing of potassium dichromate as a primary standard is maintained and validated through a rigorous system of international comparisons. These exercises are fundamental to ensuring the global equivalence and reliability of measurement results, a cornerstone of chemical metrology. National Metrology Institutes (NMIs) worldwide participate in these comparisons to demonstrate their measurement capabilities and to establish the international traceability of their certified reference materials (CRMs). imeko.info

A key organizing body in this endeavor is the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) of the International Bureau of Weights and Measures (BIPM). The CCQM coordinates key comparisons and pilot studies that allow NMIs to benchmark their measurement results against each other. imeko.info Participation in these comparisons is crucial for the international acceptance of an NMI's CRMs. imeko.info

One of the primary techniques employed in these comparisons for the assay of high-purity potassium dichromate is constant-current coulometry. imeko.inforesearchgate.net This electrochemical method is recognized by the CCQM as a potential primary method because it allows for the direct determination of the amount of substance, linking it to the SI base unit, the mole, without the need for a comparative reference standard. imeko.info

Bilateral and Key Comparisons

To illustrate the process of establishing measurement equivalence, several international comparisons involving potassium dichromate have been conducted. These include bilateral comparisons between two NMIs and key comparisons involving multiple institutes.

For instance, a bilateral comparison for the determination of the amount content of potassium dichromate was carried out between the National Metrology Institute of Brazil (INMETRO) and Russia (UNIIM). imeko.info In this collaboration, both institutes exchanged and analyzed samples of high-purity potassium dichromate using constant-current coulometry. imeko.info The goal was to assess the comparability of their measurement results, which is a prerequisite for the development and mutual recognition of CRMs for oxidimetric analysis. imeko.info

Following such preparatory comparisons, NMIs often participate in larger-scale key comparisons. A significant example is the CCQM-K96 key comparison, which focused on determining the amount content of dichromate. researchgate.netscielo.br This comparison, coordinated by the Slovak Institute of Metrology (SMU) with assistance from the Korea Research Institute of Standards and Science (KRISS), involved eight NMIs. researchgate.net All participating laboratories utilized high-accuracy constant-current coulometry to measure the amount content of oxidant in a pure potassium dichromate sample. researchgate.net

The results of CCQM-K96 demonstrated a high degree of agreement among the participating NMIs. researchgate.netscielo.br This concordance provides confidence in the measurement capabilities of the institutes and underpins the international equivalence of potassium dichromate standards. For example, in the CCQM-K96 comparison, the key comparison reference value for the amount content of dichromate was established with a high degree of precision. scielo.brscielo.br The value determined by INMETRO, for example, was in close agreement with this reference value, showcasing its proficiency. scielo.brscielo.br

The data from such comparisons are crucial for the certification of potassium dichromate CRMs. For example, following its participation in the bilateral and key comparisons, INMETRO proceeded to certify a batch of potassium dichromate as a CRM. scielo.br The certified value and its associated uncertainty were established based on the comprehensive data gathered during the characterization and homogeneity studies, which were validated by the international comparison results. scielo.brscielo.br

Research Findings from International Comparisons

The detailed findings from these international comparisons provide valuable data on the state-of-the-art in the measurement of potassium dichromate. The results from the CCQM-K96 key comparison serve as a benchmark for the capabilities of NMIs in this area.

Table 1: Representative Results from CCQM-K96 Key Comparison

| Participating NMI/Institute | Measurement Method | Amount Content of Dichromate (mol·kg⁻¹) |

| Key Comparison Reference Value | - | 3.39705 ± 0.00016 |

| INMETRO (Brazil) | Constant-Current Coulometry | 3.39670 ± 0.00028 |

This table is generated based on data from the CCQM-K96 key comparison. The uncertainties are expanded uncertainties with a coverage factor of k=2, representing a confidence level of approximately 95%. scielo.brscielo.br

The successful outcomes of these international comparisons reinforce the role of potassium dichromate as a reliable and globally recognized primary standard for oxidimetry. They ensure that measurements made using dichromate standards from different NMIs are comparable and traceable to the SI, which is essential for international trade, regulatory compliance, and scientific research.

Analytical Methodologies Employing Dichromate Standards

Redox Titrimetry with Dichromate Standards

Redox titrimetry using dichromate is a classical analytical method for determining the concentration of various reducing agents. In these titrations, the dichromate ion (Cr₂O₇²⁻) is reduced to the chromium(III) ion (Cr³⁺). uohyd.ac.inuwimona.edu.jm

Volumetric titrations involving potassium dichromate are based on the reaction between the dichromate solution (the titrant) and a reducing agent (the analyte). aakash.ac.in Potassium dichromate is advantageous because it can be obtained in a highly pure form, is stable up to its melting point, and its aqueous solutions are stable indefinitely if protected from evaporation. uohyd.ac.in Unlike potassium permanganate (B83412), it is not reduced by cold hydrochloric acid (if the concentration is below 1-2M), which expands its applicability, particularly in the analysis of iron ores dissolved in HCl. uohyd.ac.in

A common application is the determination of iron(II). uwimona.edu.jm The reaction with ferrous ions is: Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O uwimona.edu.jm

Ferrous Ammonium (B1175870) Sulfate (B86663), or Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O), is a stable double salt that is often used as a secondary standard reducing agent. wikipedia.orgsatyensaha.com Its solution, however, is susceptible to air oxidation, and therefore, it must be standardized before use. wikipedia.org This is commonly done by titrating it against a primary standard potassium dichromate solution. satyensaha.comresearchgate.netoasisenviro.co.uk

The procedure typically involves preparing a standard solution of potassium dichromate by accurately weighing the pure, dried salt and dissolving it in a specific volume of distilled water. uohyd.ac.inoasisenviro.co.uk A known volume of the ferrous ammonium sulfate solution is then titrated with the standard dichromate solution in the presence of an acid (usually sulfuric acid) and a suitable indicator. satyensaha.comoasisenviro.co.uknemi.gov The endpoint is reached when all the Fe²⁺ has been oxidized to Fe³⁺. satyensaha.com

Table 1: Example Titration Data for Standardization of Ferrous Ammonium Sulfate

| Titration No. | Volume of Mohr's Salt Solution (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of K₂Cr₂O₇ Solution (mL) |

|---|---|---|---|---|

| 1 | 10.00 | 0.00 | 9.80 | 9.80 |

| 2 | 10.00 | 9.80 | 19.55 | 9.75 |

Note: This is example data and will vary based on the concentrations of the solutions.

Back titration is a technique used when the reaction between the analyte and the titrant is slow, or when the endpoint is difficult to determine directly. In the context of dichromate titrations, this involves adding a known excess of a standardized ferrous ammonium sulfate solution to the analyte. The unreacted excess of ferrous ammonium sulfate is then titrated with a standard potassium dichromate solution. uohyd.ac.in

This method can be applied to the determination of oxidizing agents. For instance, to determine the amount of an oxidizing agent, a known excess of a standard ferrous ammonium sulfate solution is added. After the reaction is complete, the remaining ferrous ions are titrated with a standard potassium dichromate solution. uohyd.ac.in

Unlike potassium permanganate titrations, where the titrant itself acts as an indicator, potassium dichromate titrations require an external indicator to detect the endpoint. aakash.ac.inresearchgate.net The green color of the resulting Cr³⁺ ions can obscure a clear visual endpoint if one were to rely on the disappearance of the orange Cr₂O₇²⁻ color. uohyd.ac.inresearchgate.net

Several redox indicators are suitable for dichromate titrations. The choice of indicator depends on the specific titration being performed. Common indicators include:

Diphenylamine (B1679370) and its derivatives: Sodium diphenylamine sulfonate is a frequently used indicator. uohyd.ac.inuwimona.edu.jmresearchgate.net The color change at the endpoint is from green to a violet-blue. uwimona.edu.jm The addition of phosphoric acid is often necessary to lower the formal potential of the Fe³⁺/Fe²⁺ couple, ensuring a sharp endpoint. uwimona.edu.jm

N-Phenylanthranilic acid: This indicator provides a color change from green to violet-red. uohyd.ac.insatyensaha.com It is often used in a solution of dilute sodium hydroxide. uohyd.ac.inresearchgate.net

Ferroin (B110374): This is a complex of 1,10-phenanthroline (B135089) and iron(II) sulfate. nemi.gov It exhibits a sharp color change from red-brown to blue-green. researchgate.netnemi.gov

Table 2: Common Indicators for Dichromate Titrations

| Indicator | Color Change (Oxidized Form) |

|---|---|

| Sodium Diphenylamine Sulfonate | Violet-Blue |

| N-Phenylanthranilic Acid | Violet-Red |

Coulometric titration is a highly accurate analytical method for determining the quantity of a substance by measuring the total charge required for a complete electrolytic reaction. libretexts.org It is particularly useful for the precise assay of primary standards like potassium dichromate. nist.govnih.govnih.gov

In constant-current coulometry, a constant current is passed through an electrolytic cell to generate a titrant that reacts with the analyte. libretexts.org For the assay of dichromate, ferrous ions (Fe²⁺) are electrogenerated at a platinum cathode from a solution containing ferric ions (Fe³⁺). nist.govnih.govnih.gov

The generating electrolyte typically consists of ferric ammonium sulfate in a sulfuric acid medium. imeko.info The generated Fe²⁺ ions then reduce the dichromate in the sample. The endpoint of the titration can be detected by various methods, including amperometry or potentiometry, to sense the presence of excess Fe²⁺ after all the dichromate has been consumed. researchgate.net

This method allows for a very precise and accurate determination of dichromate, with reported standard deviations as low as 0.003 percent. nist.govnih.govnih.gov The accuracy of the method relies on maintaining 100% current efficiency, meaning that all the applied current contributes to the generation of the titrant. libretexts.org To ensure high accuracy, it is often recommended to pretreat the supporting electrolyte. nih.gov

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Potassium Dichromate | 24502 wikipedia.orgfishersci.nowikidata.orgthermofisher.com |

| Ferrous Ammonium Sulfate (Mohr's Salt) | 24863 (anhydrous) wikipedia.orgnih.gov, 16211143 (hexahydrate) nih.govnih.gov |

| Diphenylamine | 11487 fishersci.caherts.ac.uknih.govuni.lu |

| N-Phenylanthranilic Acid | 4386 fishersci.dkfishersci.canih.gov |

| Ferroin (1,10-Phenanthroline iron(II) sulfate complex) | 84567 americanelements.comfishersci.cafishersci.co.uknih.gov |

| Sulfuric Acid | 1118 |

| Phosphoric Acid | 1004 |

| Sodium Hydroxide | 14798 |

| Ferric Ammonium Sulfate | 15942308 (dodecahydrate) ereztech.com |

| Chromium(III) ion | 28125 |

Constant-Current Coulometric Titration Methodologies

Potentiometric Titration Applications

Spectrophotometric Applications of Dichromate Standards

Acidified solutions of potassium dichromate are extensively used and well-recognized as reference materials for the calibration and validation of UV-Visible spectrophotometers. starna.compatsnap.comquora.com Their stability and well-defined absorption spectrum make them suitable for verifying instrumental performance, a critical requirement in quality assurance under guidelines like Good Laboratory Practice (GLP) and for pharmacopoeia compliance. quora.commicrolabtech.co.uk These standards are primarily used to qualify the absorbance (photometric) scale and assess linearity. starna.com

The validation of a spectrophotometer's absorbance accuracy is a primary application of potassium dichromate standards. hellma.comshimadzu.com When dissolved in a dilute acid, typically 0.001 M perchloric acid or 0.005 M sulfuric acid, potassium dichromate exhibits a characteristic UV spectrum with two absorbance maxima at approximately 257 nm and 350 nm, and two minima at about 235 nm and 313 nm. starna.comhellma.comtechcomp.com.hk An additional measurement is often made at 430 nm in the visible range. hellma.com

To perform the test, the absorbance of a standard solution is measured at these specific wavelengths, and the results are compared against certified values provided with the reference material. youtube.compharmaguideline.com The acceptance criteria for absorbance accuracy are often defined by pharmacopoeias; for example, ±1% for absorbance values above 1.00 A and ±0.010 A for values below 1.00 A. bioglobax.com

Linearity of the photometric response is assessed by measuring the absorbance of a series of potassium dichromate solutions of different concentrations. starna.comoceanoptics.com While these solutions show slight deviations from the Beer-Lambert law due to the dimerization of HCrO₄⁻ to Cr₂O₇²⁻, the apparent absorptivity for each concentration is highly reproducible. researchgate.netnist.gov By plotting the measured absorbance against the certified concentrations, the linearity of the instrument's response across a specific absorbance range can be verified. starnacells.comreagecon.com

Table 3: Typical Absorbance Values for Potassium Dichromate Standards in 0.001 M Perchloric Acid

| Nominal Concentration (mg/L) | Absorbance at 235 nm | Absorbance at 257 nm | Absorbance at 313 nm | Absorbance at 350 nm |

|---|---|---|---|---|

| 20 | 0.246 | 0.286 | 0.096 | 0.214 |

| 40 | 0.493 | 0.574 | 0.193 | 0.428 |

| 60 | 0.743 | 0.865 | 0.290 | 0.643 |

| 80 | 0.994 | 1.157 | 0.387 | 0.858 |

| 100 | 1.247 | 1.452 | 0.484 | 1.074 |

Note: These are nominal values for guidance; certified values from the specific reference material should be used for qualification. Values are dependent on the spectral bandwidth of the instrument. starna.com

While materials with very sharp and narrow absorption bands, such as holmium oxide or didymium glass filters, are the primary standards for assessing wavelength accuracy, potassium dichromate solutions can be used to verify the wavelength scale. patsnap.comtechcomp.com.hkresearchgate.net The procedure does not involve a primary calibration but rather a confirmation that the instrument is measuring wavelengths correctly.

This verification is achieved by scanning the potassium dichromate solution and identifying the wavelengths of its characteristic maxima and minima. techcomp.com.hk The instrument is considered to be performing acceptably if the measured wavelengths of the peaks (257 nm, 350 nm) and troughs (235 nm, 313 nm) are within a specified tolerance of the certified values. techcomp.com.hk For example, a common tolerance is ±1 nm in the ultraviolet region. techcomp.com.hkbioglobax.com This check ensures that the instrument's monochromator is correctly aligned and that there are no significant shifts in the wavelength scale.

Calibration and Validation of UV-Visible Spectrophotometers

Preparation of Spectrophotometric Standard Solutions

The preparation of potassium dichromate standard solutions for spectrophotometry requires high precision and adherence to established protocols to ensure accuracy in subsequent analyses. These standards are often used to calibrate UV-Visible spectrophotometers and in quantitative assays.

A common method involves drying potassium dichromate, an orange-colored chemical, at a constant weight at 130°C. pharmaguideline.com A precisely weighed amount, typically between 57.0 mg and 63.0 mg, is then dissolved in 0.005M sulfuric acid to produce a 1000 ml solution. pharmaguideline.com For certain applications, such as the determination of ethanol (B145695) concentration, a dichromate reagent is prepared by dissolving potassium dichromate in 5M sulfuric acid. researchgate.net

The concentration of these solutions is critical. For instance, a 60 mg/l solution of potassium dichromate in 0.01 N sulfuric acid is used for calibrating UV-spectrophotometers, with expected absorbance values at specific wavelengths. thaiscience.info The preparation of these standards necessitates the use of calibrated analytical balances and precise volumetric flasks to minimize errors. thaiscience.info

For specific analyses, different concentrations and solvents may be used. For example, in the analysis of ethanol, standards with concentrations ranging from 0.10% to 2.00% (v/v) are prepared. dergipark.org.tr In other spectrophotometric applications, a stock solution of 0.001M potassium dichromate is prepared in distilled water, from which a series of standard solutions are made by dilution. sujal.dev

Quantitative Analysis Using Dichromate Oxidation in Spectrophotometry

Dichromate oxidation is a robust method for the quantitative analysis of various substances using spectrophotometry. This technique relies on the redox reaction between the dichromate ion and the analyte, leading to a measurable change in absorbance. alwsci.com

A prominent application is the determination of ethanol concentration in samples like fermentation broths and commercial wines. researchgate.netresearchgate.net In this method, ethanol is oxidized by the dichromate reagent, resulting in a color change from orange to blue-green. researchgate.net The intensity of the resulting color, which is proportional to the ethanol concentration, is measured with a spectrophotometer at a specific wavelength, typically around 595 nm or 596 nm. researchgate.net The relationship between absorbance and ethanol concentration is typically linear within a certain range, for example, 0.7% to 8.0%. researchgate.netresearchgate.net

This method can also be adapted for the determination of other substances. For instance, it has been used to quantify cysteine by measuring the decrease in absorbance of potassium dichromate as it reacts with the sulfhydryl group of the amino acid. bio-conferences.org The reaction is carried out in a sulfuric acid medium, and the change in absorbance is measured at 435 nm. bio-conferences.org

The spectrophotometric method offers several advantages, including speed, simplicity, and the ability to analyze multiple samples simultaneously. researchgate.netbio-conferences.org However, potential interferences from colored compounds in the sample matrix must be addressed, often through extraction steps. researchgate.net

Chemical Oxygen Demand (COD) Determination: Dichromate Methods

The chemical oxygen demand (COD) test is a widely used analytical procedure to measure the amount of oxygen required to chemically oxidize the organic and inorganic matter in a water sample. The dichromate method is the standard and most effective technique for COD determination due to the strong oxidizing power of potassium dichromate. wikipedia.org

Fundamental Principles of Dichromate Oxidation in COD Analysis

The fundamental principle of COD analysis using dichromate lies in the oxidation of most organic compounds in a water sample by a boiling mixture of chromic and sulfuric acids. edgeanalytical.com A known excess of potassium dichromate (K₂Cr₂O₇) is added to the sample in a strong sulfuric acid medium. seismicconsolidation.com

To ensure complete oxidation, the reaction is facilitated by heating the mixture. alwsci.com After the digestion process, the amount of unreacted (excess) potassium dichromate is determined. This is typically done by titrating the remaining dichromate with a standard solution of ferrous ammonium sulfate (FAS). wikipedia.org The amount of dichromate consumed is directly proportional to the amount of oxidizable organic matter in the sample.

Established Methodologies for COD Measurement

There are two primary established methodologies for COD measurement using dichromate: the open reflux method and the closed reflux method. The choice between these methods depends on factors such as the expected COD range, sample volume, and laboratory safety considerations. edgeanalytical.com

The open reflux method is suitable for a wide range of wastes and is preferred when a larger sample size is necessary, particularly for samples with a COD of 50 mg O₂/L or higher. edgeanalytical.com This method involves refluxing the sample in a flask with a known excess of potassium dichromate and concentrated sulfuric acid for a set period, typically two hours. seismicconsolidation.com

The procedure generally involves the following steps:

A measured volume of the sample (e.g., 50.00 mL) is placed in a refluxing flask. edgeanalytical.comseismicconsolidation.com

Mercuric sulfate is added to complex chlorides, which are a common interference. seismicconsolidation.com

A precise volume of standard potassium dichromate solution is added, followed by the slow addition of sulfuric acid reagent. edgeanalytical.comseismicconsolidation.com

The mixture is then refluxed for two hours. seismicconsolidation.com

After cooling, the solution is diluted with distilled water. seismicconsolidation.com

The excess dichromate is titrated with a standardized solution of ferrous ammonium sulfate (FAS) using ferroin as an indicator. edgeanalytical.comseismicconsolidation.com The endpoint is a sharp color change from blue-green to reddish-brown. edgeanalytical.com

A blank, using distilled water instead of the sample, is run through the same procedure to account for any contaminants in the reagents. edgeanalytical.comseismicconsolidation.com

The COD is then calculated based on the difference in the volume of FAS used for the blank and the sample. edgeanalytical.com

The closed reflux method is a more economical and safer alternative to the open reflux method. It uses smaller sample and reagent volumes, which in turn generates less hazardous waste containing mercury, hexavalent chromium, and strong acids. edgeanalytical.com This method is often performed using commercially available pre-measured reagents in sealed ampules or culture tubes. edgeanalytical.com

The fundamental principle of oxidation remains the same as the open reflux method. edgeanalytical.com The key differences lie in the experimental setup and scale. The procedure typically involves:

A small, precise volume of the sample is added to a culture tube or ampule containing the digestion solution (potassium dichromate and sulfuric acid with mercuric sulfate).

The tube or ampule is tightly capped and heated in a block digester at 150°C for two hours. edgeanalytical.com The sealed system ensures that volatile organic compounds, which might be lost in the open reflux method, are more completely oxidized.

After cooling, the contents are ready for analysis. edgeanalytical.com

The amount of unreacted dichromate can be determined either by titration with FAS, similar to the open reflux method, or spectrophotometrically. edgeanalytical.comslideshare.net In the spectrophotometric method, the absorbance of the solution is measured to determine the concentration of either the remaining Cr₂O₇²⁻ or the produced Cr³⁺. lianhuameter.comnc.gov

This method is particularly suitable for samples with lower COD values, typically in the range of 40 to 400 mg/L, though higher concentrations can be measured after sample dilution. edgeanalytical.comresearchgate.net

Colorimetric Determination in COD

The colorimetric method for determining Chemical Oxygen Demand (COD) relies on the principle that most organic materials are oxidized by a strong oxidizing agent, potassium dichromate, in a heated and acidic environment. nemi.govpharmaguideline.com This oxidation process results in a color change in the solution, which can be measured to determine the COD value. hannainst.com.au The reaction is catalyzed by silver sulfate. nemi.govboquinstrument.com

During the oxidation of organic matter, the hexavalent chromium ion (Cr6+) in the dichromate solution is reduced to the trivalent chromium ion (Cr3+). hannainst.com.auhach.comitwreagents.com These two chromium ions have distinct colors and absorb light at different wavelengths. hannainst.com.au The Cr6+ ion is yellow, while the Cr3+ ion is green. hach.comhannainst.com.tw

The concentration of the newly formed Cr3+ is directly proportional to the amount of organic matter oxidized and, therefore, to the COD of the sample. boquinstrument.comwinmoreltd.com This relationship is governed by the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing substance and the path length of the light through the solution. mobinab.comreprap.orgtidjma.tn

Spectrophotometers or colorimeters are used to measure the absorbance of the solution at a specific wavelength. reprap.orgtidjma.tn For high-range COD measurements, the increase in the concentration of Cr3+ is typically measured at a wavelength of around 600 nm or 620 nm. hannainst.com.auboquinstrument.commoneratec.com For low-range COD, the decrease in the concentration of the unreacted Cr6+ can be measured at approximately 420 nm or 440 nm. hannainst.com.aumoneratec.comnemi.gov By comparing the absorbance of the sample to that of a blank and standard solutions, the COD value can be accurately determined. epa.govnemi.gov

The colorimetric method offers a faster and simpler alternative to the traditional titrimetric method for COD determination. hannainst.com.tw

Interference Management in Dichromate-based COD Analysis

Several substances can interfere with the accuracy of the dichromate-based COD analysis by reacting with the oxidizing agent, leading to erroneous results. nemi.govedgeanalytical.com Effective management of these interferences is crucial for obtaining reliable COD measurements.

Chloride Interference Mitigation Strategies

Chloride ions are one of the most significant and common interferences in COD analysis. nemi.govnemi.gov They are quantitatively oxidized by dichromate in an acidic solution, which leads to a positive interference and an overestimation of the COD value. epa.govnemi.gove3s-conferences.org The reaction between chloride and dichromate is as follows:

6Cl⁻ + Cr₂O₇²⁻ + 14H⁺ → 3Cl₂ + 2Cr³⁺ + 7H₂O itwreagents.comalsenvironmental.co.uk

To counteract this interference, several strategies have been developed:

Mercuric Sulfate Complexation: The most common method to mitigate chloride interference is the addition of mercuric sulfate (HgSO₄). nemi.govepa.govnemi.gov Mercuric sulfate complexes with chloride ions to form a soluble and poorly ionized mercuric chloride (HgCl₂), which prevents the chloride from reacting with the dichromate. itwreagents.comnemi.govalsenvironmental.co.uk A general rule of thumb is to maintain a 10:1 weight ratio of HgSO₄ to chloride. oasisenviro.co.ukresearchgate.net This method is effective for chloride concentrations up to 2,000 mg/L. nemi.govresearchgate.net

Dilution: For samples with very high chloride concentrations, dilution can be a straightforward approach to reduce the chloride level to a point where it no longer significantly interferes. hach.comresearchgate.net However, this may also dilute the organic content to a level that is too low for accurate measurement. researchgate.net

Silver Salt Precipitation: Another approach involves the precipitation of chloride ions using a silver compound, such as silver nitrate (B79036) (AgNO₃). e3s-conferences.orgresearchgate.net This forms silver chloride (AgCl), which is a precipitate and can be removed before the analysis. e3s-conferences.orgrelacre.pt However, this method carries the risk of co-precipitation and flocculation of organic matter, which can lead to lower COD readings. e3s-conferences.org

Low Concentration Oxidant Method: Research has shown that reducing the concentration of the potassium dichromate oxidant can lower its oxidation potential, thereby reducing its tendency to oxidize chloride ions while still effectively oxidizing the organic compounds. scirp.org

Mercury-Free Methods: Due to the toxicity of mercury, alternative methods have been explored. concawe.eu Some methods involve the addition of chromium(III) potassium sulfate along with excess silver to suppress chloride interference. service.gov.ukresearchgate.net

The following table summarizes the chloride concentration that can be managed with standard mercuric sulfate addition in commercially available COD vials.

| COD Range | Maximum Chloride Concentration with Standard HgSO₄ |

| Low Range | Up to 2,000 mg/L hach.comresearchgate.net |

| High Range | Up to 2,000 mg/L hach.comresearchgate.net |

Note: For samples with higher chloride concentrations, additional mercuric sulfate may be required. hach.com

Other Reducing Substance Interferences

Besides chlorides, other reduced inorganic species can be quantitatively oxidized under the COD test conditions, leading to positive interferences. edgeanalytical.comusgs.gov These include:

Ferrous Iron (Fe²⁺): Ferrous iron is readily oxidized by dichromate. nemi.gov

Sulfide (S²⁻): Sulfides will be oxidized during the digestion process. edgeanalytical.com

Manganous Manganese (Mn²⁺): Manganous manganese is another reducing agent that can interfere. edgeanalytical.com

Nitrite (NO₂⁻): Nitrite exerts a COD of 1.1 mg O₂ per mg of nitrite-nitrogen. usgs.gov This interference can be eliminated by the addition of sulfamic acid. edgeanalytical.comnemi.govoasisenviro.co.uk A common practice is to add 10 mg of sulfamic acid for every 1 mg of nitrite-nitrogen in the sample. usgs.gov

For known concentrations of these interfering substances, stoichiometric corrections can be applied to the final COD value. edgeanalytical.comusgs.gov

Chromium(III) Interference

Chromium(III) can also interfere with the COD measurement. nemi.gov One milligram per liter of Cr(III) is equivalent to 0.719 mg/L of COD. nemi.gov However, in most natural water samples, the concentration of Cr(III) is typically not high enough to cause significant interference. nemi.gov In specific industrial wastewaters, where chromium concentrations might be elevated, this interference could be a concern. researchgate.net Some advanced methods utilize the addition of chromium(III) in conjunction with silver to manage chloride interference in mercury-free COD tests. service.gov.ukresearchgate.net

Uncertainty and Quality Assurance in Dichromate Standard Measurements

Uncertainty Budgets in Dichromate Standard Metrology

An uncertainty budget is a comprehensive and systematic tabulation of all identifiable sources of uncertainty in a measurement, along with their estimated magnitudes. forcetechnology.com It is an essential component of metrology, providing a quantitative basis for the confidence in a measurement result. In the context of dichromate standards, establishing a detailed uncertainty budget is crucial for ensuring the traceability and comparability of measurement results across different laboratories and over time. researchgate.netbipm.org

Sources of Uncertainty in Analytical Measurements

Key sources of uncertainty include:

Purity of the this compound: The certified mass fraction of the potassium dichromate itself has an associated uncertainty. nist.gov This is a primary input to the uncertainty budget.

Weighing: The process of weighing the dichromate salt and other reagents introduces uncertainty from the analytical balance, including its calibration and the buoyancy correction for air density. nist.govimeko.info

Instrumental Parameters (Spectrophotometry):

Wavelength Accuracy: Errors in the spectrophotometer's wavelength calibration can lead to significant measurement errors, especially at the sharp peaks of the dichromate absorption spectrum. thermofisher.com Ambient temperature changes can affect wavelength accuracy. thermofisher.com

Photometric Accuracy and Linearity: The instrument's ability to accurately measure absorbance is a critical factor. thermofisher.com Deviations from linearity in the detector response can introduce systematic errors. nih.gov

Stray Light: Extraneous light reaching the detector can cause significant errors, particularly at high absorbance values. microlabtech.co.uk

Instrumental Parameters (Titrimetry):

End-point Detection: The method used to determine the equivalence point in a titration has an associated uncertainty. bipm.org

Burette Calibration: The accuracy of the volume delivered by the burette is a direct input to the uncertainty calculation.

Chemical Factors:

Impurities: The presence of impurities in the reagents or solvent can interfere with the measurement. bipm.org

Incomplete Reactions: If the chemical reaction involving dichromate is not fully completed, it will introduce a systematic error.

Side Reactions: Unwanted chemical reactions can consume the analyte or titrant, leading to inaccurate results.

Environmental Factors:

Temperature: Temperature fluctuations can affect reaction rates, solution volumes, and instrument performance. thermofisher.com

A comprehensive uncertainty budget for the molar concentration of a potassium dichromate solution would include contributions from all these sources. For instance, a detailed budget might break down the uncertainty into components related to the purity of the K2Cr2O7, the mass of K2Cr2O7, the volume of the solution, and the repeatability of the measurements.

Calculation and Expression of Measurement Uncertainty (e.g., ISO/JCGM Guide)

The internationally recognized framework for evaluating and expressing measurement uncertainty is the "Guide to the Expression of Uncertainty in Measurement" (GUM), published by the Joint Committee for Guides in Metrology (JCGM). researchgate.netbipm.org This guide provides a standardized methodology for calculating the combined standard uncertainty and the expanded uncertainty of a measurement result.

The process outlined in the GUM involves the following key steps:

Define the Measurand: Clearly state what is being measured.

Identify Sources of Uncertainty: List all possible sources of uncertainty, as detailed in the previous section. bipm.org

Quantify Standard Uncertainties: For each source, determine the standard uncertainty (u). This can be done through:

Type A evaluation: Based on statistical analysis of a series of observations.

Type B evaluation: Based on other information, such as calibration certificates, manufacturer's specifications, or published data.

Calculate the Combined Standard Uncertainty (uc): The individual standard uncertainties are combined using the law of propagation of uncertainty. For a simple additive model, this is the square root of the sum of the squares of the individual standard uncertainties. forcetechnology.com

Determine the Expanded Uncertainty (U): The expanded uncertainty provides a range within which the true value of the measurand is believed to lie with a high level of confidence (typically 95%). It is calculated by multiplying the combined standard uncertainty by a coverage factor (k). nist.gov The coverage factor is usually k=2 for a 95% confidence level. nist.govimeko.info

The final result is then expressed as the measured value ± the expanded uncertainty (y ± U). nist.gov For example, the certified mass fraction of a Standard Reference Material (SRM) for potassium dichromate might be reported as 99.9954 % ± 0.0044 %, where the expanded uncertainty is calculated with a coverage factor of k=2. nist.gov

Validation and Quality Control of Dichromate-based Methods

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. slideshare.net It is a critical component of quality assurance in any analytical laboratory. For methods that utilize dichromate standards, validation ensures the reliability and accuracy of the results obtained.

Method Validation Parameters (e.g., Accuracy, Precision, Linearity)

A comprehensive method validation for a dichromate-based analytical procedure involves the assessment of several key parameters. slideshare.netwjarr.com These parameters provide a complete picture of the method's performance characteristics.

Key Method Validation Parameters:

Accuracy: This refers to the closeness of the measured value to the true or accepted reference value. For dichromate-based methods, accuracy is often assessed by analyzing a certified reference material (CRM) or by comparing the results to those obtained from a reference method. europa.eu It is typically expressed as percent recovery. europa.eu

Precision: Precision describes the closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed in terms of standard deviation or relative standard deviation. Different levels of precision can be evaluated:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but with variations in operator, equipment, and time.

Reproducibility: Precision between different laboratories.

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.com For spectrophotometric methods using dichromate, linearity is assessed by measuring the absorbance of a series of solutions of known concentrations and plotting a calibration curve. reagecon.com The correlation coefficient, y-intercept, and slope of the regression line are used to evaluate linearity. wjarr.com

Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Specificity/Selectivity: This is the ability of the method to accurately measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: This parameter measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, pH, reagent concentration). europa.eu It provides an indication of the method's reliability during normal usage.

The following table summarizes the typical validation parameters and their assessment:

| Validation Parameter | Assessment |

| Accuracy | Analysis of a Certified Reference Material (CRM); Comparison to a reference method. |

| Precision | Repeatability, intermediate precision, and reproducibility studies. |

| Linearity | Analysis of a series of standards of known concentrations; evaluation of the calibration curve. |

| Range | Determined from linearity, accuracy, and precision studies. |

| Specificity | Analysis of samples spiked with potential interfering substances. |

| Robustness | Deliberate variation of method parameters and observation of the effect on the results. |

This table is interactive and can be sorted by clicking on the column headers.

Use of Dichromate Standards for Instrument Calibration and Performance Verification

Dichromate standards are widely used for the calibration and performance verification of UV-Vis spectrophotometers, which are common instruments in analytical laboratories. microlabtech.co.ukthaiscience.info These standards, typically prepared as solutions of potassium dichromate in dilute perchloric or sulfuric acid, have well-characterized absorbance properties in the ultraviolet region. thermofisher.comthaiscience.info

Instrument Calibration and Performance Verification using Dichromate Standards:

Photometric (Absorbance) Accuracy: Dichromate solutions are used to verify the accuracy of a spectrophotometer's absorbance scale. thermofisher.com The absorbance of a standard solution is measured at specific wavelengths (e.g., 235 nm, 257 nm, 313 nm, and 350 nm) and compared to the certified values. nih.govmicrolabtech.co.uk This ensures that the instrument is providing accurate absorbance readings.

Linearity: By preparing a series of dichromate solutions of different concentrations and measuring their absorbance, the linearity of the instrument's response can be verified. reagecon.com This is crucial for quantitative analysis, as it confirms that the Beer-Lambert law is obeyed over the desired concentration range.

Instrument Performance Qualification (PQ): As part of a comprehensive quality assurance program, dichromate standards are used in performance qualification protocols to regularly verify that the spectrophotometer is performing within specified limits. thermofisher.com This is often a requirement of quality management systems like Good Laboratory Practice (GLP) and ISO/IEC 17025. microlabtech.co.uk

The use of certified dichromate standards provides traceability of the measurements to national and international standards, such as those from the National Institute of Standards and Technology (NIST). thermofisher.com This traceability is essential for ensuring the comparability and reliability of analytical data.

Advanced Research and Methodological Developments

Development of Certified Reference Materials (CRMs) for Dichromate

The development of Certified Reference Materials (CRMs) for dichromate, particularly potassium dichromate (K₂Cr₂O₇), is fundamental for ensuring the accuracy and traceability of chemical measurements, especially in oxidimetric titrations. scielo.brresearchgate.netnist.govmerckmillipore.com These CRMs serve as primary standards, allowing laboratories to validate analytical methods, calibrate instruments, and achieve reliable and comparable results. scielo.br The certification process is a meticulous undertaking that involves comprehensive characterization and stability assessment. cifga.comenergy.gov

The characterization of a candidate CRM for potassium dichromate aims to assign a certified value for its purity with a stated uncertainty. scielo.br This process often involves the use of primary methods of analysis, which are of the highest metrological quality. High-precision constant-current coulometry is a primary method frequently employed for the characterization of potassium dichromate CRMs. scielo.brscielo.br

In one such characterization, a candidate CRM of potassium dichromate was assayed using this coulometric technique. scielo.br The mean purity value was determined to be 99.97361% as a mass fraction. scielo.br The uncertainty of this characterization was carefully evaluated, considering various sources of error, with the main contributions arising from the measurement of the electric current and the influence of atmospheric oxygen in the coulometric cell. scielo.br After combining uncertainties from homogeneity and characterization studies, the CRM of K₂Cr₂O₇ was certified with a mass fraction of 99.974% ± 0.011%, with a coverage factor (k) of 2, which corresponds to a confidence level of approximately 95%. scielo.br

The characterization process also includes verifying the material's homogeneity to ensure that each unit of the CRM is representative of the entire batch. scielo.br This is typically assessed by analyzing multiple samples from different parts of the batch and using statistical methods like analysis of variance (ANOVA) to confirm the absence of significant variations. scielo.br For instance, the homogeneity of a candidate K₂Cr₂O₇ CRM was confirmed by coulometry, yielding an uncertainty contribution (u_hom) of 0.0034%. scielo.br

International comparisons and collaborations between national metrology institutes (NMIs) are also crucial for validating the characterization methods and ensuring the international comparability of measurement results. scielo.br

| Parameter | Value | Method |

|---|---|---|

| Certified Purity (Mass Fraction) | 99.974% ± 0.011% | High-Precision Constant-Current Coulometry |

| Uncertainty from Homogeneity (u_hom) | 0.0034% | Coulometry |

| Uncertainty from Characterization (u_char) | 0.0046% | High-Precision Constant-Current Coulometry |

| Combined Standard Uncertainty (u_c) | 0.0057% | Calculation based on homogeneity and characterization uncertainties |

Stability studies are a critical component of CRM certification, ensuring that the material's certified property value remains valid over its entire shelf life when stored under specified conditions. cifga.com These studies typically involve long-term testing at recommended storage conditions and accelerated testing at exaggerated conditions to predict degradation. nutrasource.cawho.int

For potassium dichromate, its high stability as a chemical compound is a well-recognized property. scielo.br It is a crystalline solid that is not deliquescent (does not readily absorb moisture from the air), which contributes to its stability when stored properly. wikipedia.org Due to this inherent high stability, specific long-term experimental stability studies are sometimes considered unnecessary for the initial certification, and the uncertainty contribution from instability is deemed to be negligible. scielo.brresearchgate.net

However, monitoring the CRM over time is still a good practice. scielo.br For example, the National Institute of Standards and Technology (NIST) specifies that its Standard Reference Material (SRM) 136e, a high-purity potassium dichromate, is stable for five years from the date of shipment when stored in its original, tightly closed container. nist.gov Another study on a potassium dichromate solution CRM established a shelf life of one year based on long-term and short-term instability assessments, with the relative standard uncertainties from both being 0.0044%. researchgate.net

The frequency of testing in long-term stability studies for products with a shelf life of at least one year is typically every three months for the first year, every six months for the second, and annually thereafter. nutrasource.ca

Characterization of Candidate CRMs

Alternatives and Innovations in Analytical Chemistry to Dichromate Methods

The traditional dichromate method for determining Chemical Oxygen Demand (COD) has been a standard for many years but faces scrutiny due to the use of hazardous chemicals like potassium dichromate and mercury. envirotech-online.comscielo.brpetro-online.com Potassium dichromate is classified as carcinogenic, mutagenic, and toxic for reproduction. envirotech-online.competro-online.com These concerns have spurred the development of safer, faster, and more environmentally friendly alternative methods for water quality analysis. envirotech-online.comracoman.com

Several innovative techniques are emerging as viable alternatives to the dichromate-based COD method. These modern approaches aim to reduce or eliminate the use of hazardous reagents while providing rapid and reliable results. petro-online.comracoman.com Among these are methods based on advanced oxidation processes, biosensors, and high-temperature oxidation. petro-online.comracoman.com

One alternative involves using other strong oxidizing agents, such as potassium permanganate (B83412), though this method can be less accurate and more time-consuming than the dichromate method. racoman.com Another approach is the high-temperature method, where a sample is combusted at 1200°C, eliminating the need for any dangerous chemicals and providing results in minutes. envirotech-online.competro-online.com

A particularly promising innovation is the Photoelectrochemical COD (PeCOD) method, which leverages nanotechnology. scispx.comacs.orgmantech-inc.com This technique is based on the principle of photoelectrochemical oxidative degradation. acs.orgscielo.br

The core of the PeCOD technology is a sensor consisting of a UV-activated titanium dioxide (TiO₂) nanoparticle photocatalyst. scispx.commantech-inc.com When a water sample is introduced, the TiO₂ is irradiated with UV light, which creates a powerful oxidizing potential on the sensor's surface. mantech-inc.com This rapidly and completely oxidizes the organic matter present in the sample. scispx.commantech-inc.com The extent of this oxidation is measured by quantifying the electron transfer (photocurrent charge) during the process, which is directly proportional to the COD value. scielo.bracs.org

The PeCOD method offers several significant advantages:

Speed: An analysis can be completed in as little as 1 to 10 minutes. scispx.comacs.orgmantech-inc.com

Safety: It eliminates the need for hazardous chemicals like mercury and dichromate, making it an environmentally friendly "green chemistry" approach. scispx.commantech-inc.com

Accuracy: The high oxidation efficiency of the TiO₂ photocatalyst allows for the complete oxidation of a wide spectrum of organic compounds, providing a true measure of COD. acs.orgmantech-inc.com

This method has been validated and adopted by regulatory agencies as an alternative to the standard dichromate method. mantech-inc.com

Hydrogen peroxide (H₂O₂) is a powerful oxidizing agent that can be used to reduce the COD of wastewater, often in conjunction with catalysts like iron (Fenton's reagent), UV light, or ozone in advanced oxidation processes (AOPs). ssiaeration.comusptechnologies.com This method breaks down organic and inorganic pollutants into less harmful substances. ssiaeration.com

Photoelectrochemical COD (PeCOD) Methodologies

Nanotechnology-based Approaches in Analytical Determinations

The advent of nanotechnology has introduced a new frontier in the analytical determination of various substances, including dichromate. The unique physicochemical properties of nanomaterials, such as high surface-area-to-volume ratios, quantum effects, and enhanced catalytic activity, have been harnessed to develop highly sensitive, selective, and rapid analytical methods. sustainable-nano.comresearchgate.net These nanotechnology-based approaches offer significant advantages over traditional analytical techniques, which can be time-consuming, require sophisticated instrumentation, and may lack the necessary sensitivity for trace-level detection. sciopen.com

Nanomaterials are being engineered to create innovative sensors that can detect dichromate through various mechanisms, including fluorescence quenching, colorimetric changes, and electrochemical signals. researchgate.netresearchgate.netresearchgate.net These sensors are often more efficient and can be customized for specific applications. sustainable-nano.com The integration of nanomaterials into analytical systems has led to the development of portable and cost-effective devices for environmental monitoring and food safety analysis. researchgate.netnih.gov

Recent research has explored a diverse range of nanomaterials for the analytical determination of the dichromate ion (Cr₂O₇²⁻). These studies highlight the versatility of nanotechnology in creating tailored solutions for sensitive and selective detection.

Fluorescent Nanosensors:

Fluorescent nanosensors have emerged as a prominent tool for dichromate detection due to their high sensitivity and simplicity. researchgate.net These sensors typically rely on the principle of fluorescence quenching, where the presence of dichromate diminishes the fluorescence intensity of the nanomaterial.

Carbon Quantum Dots (CQDs): Carbon quantum dots synthesized from natural sources, such as Tamarindus indica leaves, have been developed as fluorescent probes. sciopen.com The introduction of potassium dichromate leads to a quenching of the CQDs' fluorescence. This phenomenon is attributed to mechanisms like the inner filter effect (IFE) and fluorescence resonance energy transfer (FRET). sciopen.com These CQD-based sensors have demonstrated practicality in analyzing spiked milk samples, suggesting their potential for food safety applications. sciopen.com

Graphitic Carbon Nitride (g-C₃N₄) Nanostructures: Hydrothermal oxidation of g-C₃N₄ nanosheets produces nanostructures with distinct fluorescence emissions that are highly sensitive to dichromate ions. eurekaselect.com The quenching mechanism is believed to involve the formation of hydrogen bonds between the dichromate ions and the surface functional groups of the g-C₃N₄ nanostructures. eurekaselect.com

Coordination Polymers (CPs): Zinc-based mixed-ligand coordination polymers have been synthesized and shown to be efficient and selective fluorescent sensors for dichromate. mdpi.com The quenching of fluorescence in the presence of dichromate is the basis for detection. mdpi.com

Colorimetric Nanosensors:

Colorimetric sensors offer a straightforward and often instrument-free method for dichromate detection, relying on a visual color change. acs.org

Silver Nanoparticles (AgNPs): Biogenically synthesized silver nanoparticles have been used for the colorimetric sensing of dichromate ions. researchgate.net The interaction with dichromate causes a distinct color change in the silver nano-colloid solution from brown to red, which is accompanied by a change in the absorption intensity. researchgate.net

Gold and Silver Nanoparticle Combinations: A combination of sodium borohydride-coated gold nanoparticles (AuNPs) and citrate-capped silver nanoparticles has been employed as a colorimetric probe for the detection of hexavalent chromium ions. acs.org The detection mechanism involves the dissolution of AgNPs and the aggregation of AuNPs in the presence of Cr(VI), leading to a noticeable color change. acs.org

Electrochemical Nanosensors:

Electrochemical nanosensors provide a quantitative and highly sensitive approach for dichromate determination.

Modified Carbon Paste Electrodes: A novel electrochemical sensor was developed using a carbon paste electrode modified with Fe(II)-exchanged clinoptilolite nanoparticles. researchgate.net The presence of dichromate decreases the peak current of the Fe(II) redox system at the electrode surface, and this decrease is used for the indirect determination of dichromate. researchgate.net

The following interactive data table summarizes the performance of various nanotechnology-based approaches for the analytical determination of dichromate.

| Nanomaterial | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Carbon Quantum Dots (CQDs) | Fluorescence Quenching | 50–500 µmol/L | 148 µmol/L | sciopen.com |

| Graphitic Carbon Nitride (g-C₃N₄) | Fluorescence Quenching | Not specified | 40 nM | eurekaselect.com |

| Silver Nanoparticles (AgNPs) | Colorimetric | Not specified | 10⁻⁶ M | researchgate.net |

| Fe(II)-clinoptilolite Nanoparticles | Electrochemical | 2.0 × 10⁻⁹–4.0 × 10⁻³ mol L⁻¹ | 1.1 × 10⁻¹¹ mol L⁻¹ | researchgate.net |

| AuNPs and AgNPs Combination | Colorimetric | Not specified | 22.9 ppb (spectrometer), 50 ppb (visual) | acs.org |

Conclusions and Future Research Directions

Summary of Dichromate Standard Contributions to Analytical Chemistry

The dichromate anion (Cr₂O₇²⁻) has long held a position of significance in the field of analytical chemistry, primarily through the use of its potassium and sodium salts as primary standards. vedantu.com A primary standard is a highly pure and stable compound used to determine the concentration of other substances. Potassium dichromate (K₂Cr₂O₇), in particular, is a common reagent in classical "wet tests" because it is not hygroscopic, meaning it does not readily absorb moisture from the air. wikipedia.org This property ensures that its weighed mass is accurate and stable over time, a critical requirement for a reference material.

One of the most important applications of dichromate standards is in volumetric analysis, specifically in redox titrations. vedantu.combenthamdirect.com In these analyses, a solution of known dichromate concentration is used to determine the concentration of a substance that can be oxidized. researchgate.net Its utility stems from its nature as a strong oxidizing agent, especially in acidic solutions. vedantu.com For instance, it can oxidize primary alcohols to aldehydes and secondary alcohols to ketones. wikipedia.org A notable historical application was in early breathalyzer tests, where the color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) upon reaction with ethanol (B145695) allowed for the quantification of alcohol levels. wikipedia.org

The National Bureau of Standards (now the National Institute of Standards and Technology, NIST) has certified potassium dichromate as a Standard Reference Material (SRM), such as SRM 136d, for use in oxidimetric standardization. nist.gov This certification underscores its role in ensuring the accuracy and traceability of chemical measurements. Certified Reference Materials (CRMs) like potassium dichromate are essential for validating analytical methods and ensuring that results from different laboratories are reliable and comparable. scielo.br

Beyond titrimetry, dichromate standards are also used in environmental analysis for determining the Chemical Oxygen Demand (COD). standingcommitteeofanalysts.co.uk The COD test is an empirical measure of water quality, quantifying the amount of oxidizable pollutants. standingcommitteeofanalysts.co.uk Furthermore, acidic solutions of potassium dichromate serve as ultraviolet (UV) absorbance standards, used to calibrate and verify the performance of spectrophotometers. nih.gov

Table 1: Properties of Potassium Dichromate as a Standard Reference Material (SRM 136d) This interactive table summarizes the certified properties of SRM 136d, highlighting its suitability as a primary standard in oxidimetric analysis.

| Property | Value/Specification | Source |

| Intended Use | Oxidimetric Standardization | nist.gov |

| Grade | Conforms to American Chemical Society (ACS) specifications for analytical reagent grade. | nist.gov |

| Purity (Oxidimetric Assay) | 99.9931% ± 0.0036% | nist.gov |

| Homogeneity | Homogeneous within the bounds of the random error of the measurement process. | nist.gov |

| Drying Recommendation | Dried at 110°C for 6 hours and stored in a vacuum desiccator. | nist.gov |

Challenges and Opportunities in Dichromate-related Research

Despite its long-standing use, research and applications involving dichromate face several challenges, which in turn create new opportunities for scientific investigation. A primary challenge stems from the environmental and health concerns associated with hexavalent chromium (Cr(VI)), the oxidation state of chromium in dichromate. This has led to increasing regulatory restrictions on its use, driving research into safer alternatives and more efficient remediation technologies. giiresearch.com

A significant research opportunity lies in the field of environmental remediation. Studies are exploring the use of microorganisms and plants for the phytoremediation of chromium-contaminated soils and water. researchgate.net For example, research on the plant genus Paulownia has investigated its potential to absorb and tolerate high concentrations of potassium dichromate, which could be a strategy for cleaning up polluted sites. researchgate.net Furthermore, the development of advanced materials for the selective capture and removal of dichromate ions from wastewater is an active area of research. acs.org Designing highly stable and efficient materials, such as metal-organic frameworks (MOFs), remains a key challenge but offers a promising solution to industrial effluent treatment. acs.org

Another challenge is the often-overlooked difference in the chemical behavior and toxicity between the two main forms of hexavalent chromium in solution: chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻). The equilibrium between these two ions is pH-dependent. Recent studies have shown that dichromate can be more toxic to certain microorganisms than chromate, a factor that has not always been considered in toxicological research. researchgate.net This presents an opportunity for more nuanced studies into the specific environmental impact of dichromate, particularly in slightly acidic soils where it is the more prevalent species. researchgate.net

The industrial demand for sodium dichromate in sectors like metal finishing, pigment production, and leather tanning continues to create opportunities for innovation. giiresearch.comfortunebusinessinsights.com Research into creating more efficient, corrosion-resistant coatings and developing novel catalysts and pigments derived from dichromate are active pursuits. giiresearch.com

Table 2: Key Research Areas for Dichromate This interactive table outlines the main challenges and corresponding research opportunities related to the use of dichromate compounds.

| Area | Challenge | Opportunity | Source |

| Environmental Impact | Toxicity and regulatory restrictions of hexavalent chromium. | Development of phytoremediation and bioremediation techniques; creation of advanced materials (e.g., MOFs) for dichromate removal from wastewater. | giiresearch.comresearchgate.netacs.org |

| Toxicology | Lack of differentiation between chromate and dichromate toxicity in many studies. | Detailed comparative studies on the physiological and environmental effects of different Cr(VI) species under various conditions. | researchgate.net |

| Industrial Applications | Need for improved performance and sustainability in industrial processes. | Research into novel catalysts, advanced corrosion-resistant coatings, and more sustainable pigment formulations. | giiresearch.com |

Prospective Trends in Standard Material Development and Analytical Methodologies

The future of analytical chemistry is being shaped by trends toward automation, miniaturization, and data-driven approaches, which will invariably influence the use and development of standard materials like dichromate. While traditional titrimetry remains a robust and widely used technique due to its precision and low cost, it is evolving significantly. benthamdirect.comresearchgate.net The future landscape of volumetric analysis points towards increased automation and the use of robotics, which minimize human error and enable high-throughput analysis. solubilityofthings.com

A key trend is the development of advanced sensors and real-time monitoring systems. chemistai.org These innovations allow for more precise endpoint detection in titrations compared to traditional visual indicators. The integration of potentiometric and other electrochemical sensors is becoming more common, providing immediate feedback and more accurate data. tandfonline.com Furthermore, the coupling of traditional techniques with advanced instrumentation, such as combining liquid chromatography with mass spectrometry (LC-MS), allows for highly sensitive and selective analysis of complex mixtures. solubilityofthings.com

In the realm of standard material development, the principles of materials science are being applied to create next-generation reference materials. There is a growing trend toward using simulation-based modeling and machine learning to predict material properties and accelerate the discovery of new, high-performance materials. zwickroell.com This could lead to the development of new primary standards with enhanced stability, lower toxicity, or tailored properties for specific applications.

Miniaturization, through technologies like microfluidics and "lab-on-a-chip" devices, is another transformative trend. solubilityofthings.com These systems perform complex chemical analyses on a micro scale, drastically reducing the required volumes of samples and reagents, which is particularly beneficial when working with hazardous materials like dichromate. As these technologies mature, we can anticipate the development of portable, automated systems for on-site analysis, further expanding the applications of established analytical methods. chemistai.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.